molecular formula C7H13N3S B14485940 2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- CAS No. 64038-60-4

2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-

Cat. No.: B14485940
CAS No.: 64038-60-4
M. Wt: 171.27 g/mol
InChI Key: VGXANULMFYRRBH-UHFFFAOYSA-N
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Description

2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the imidazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- typically involves the reaction of imidazole derivatives with sulfur-containing reagents. One common method is the cyclization of N-(2-dimethylaminoethyl)thiourea under acidic conditions, which leads to the formation of the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form imidazole derivatives with a thiol group.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol-containing imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

CAS No.

64038-60-4

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-imidazole-2-thione

InChI

InChI=1S/C7H13N3S/c1-9(2)5-6-10-4-3-8-7(10)11/h3-4H,5-6H2,1-2H3,(H,8,11)

InChI Key

VGXANULMFYRRBH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CNC1=S

Origin of Product

United States

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